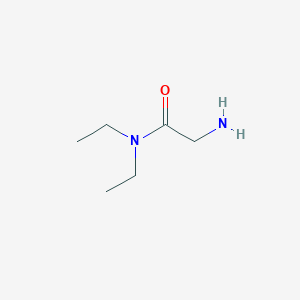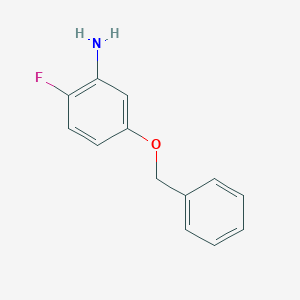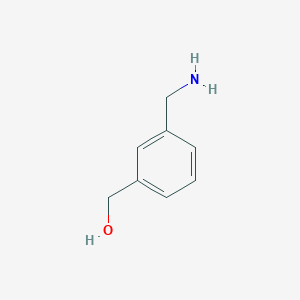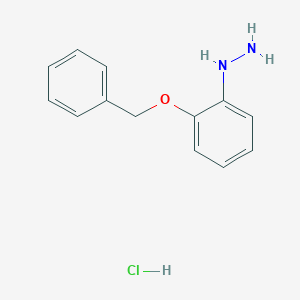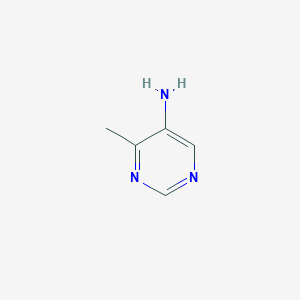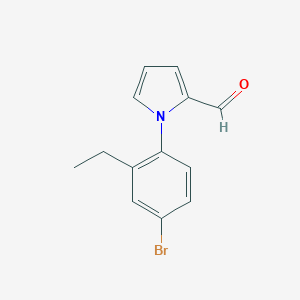
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and an ethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Bromination: The starting material, 2-ethylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.
Formylation: Finally, the pyrrole derivative is formylated at the 2-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.
化学反应分析
Types of Reactions
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Uniqueness
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-10-8-11(14)5-6-13(10)15-7-3-4-12(15)9-16/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAWYTYTUDQXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
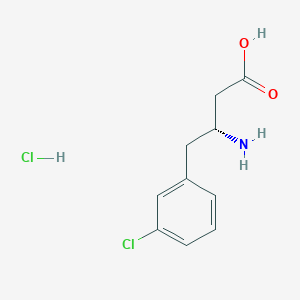
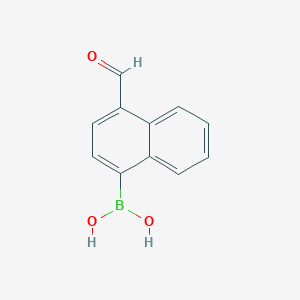
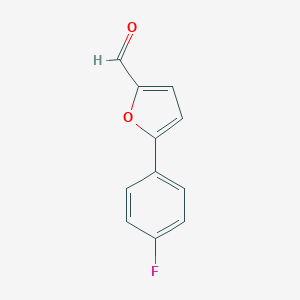
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
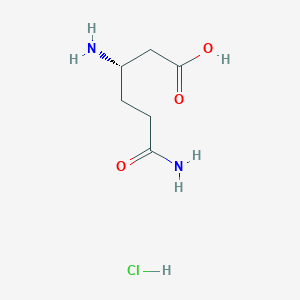
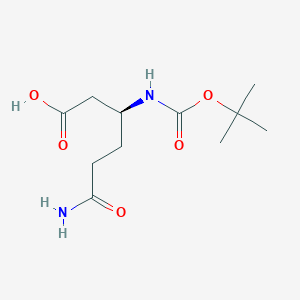
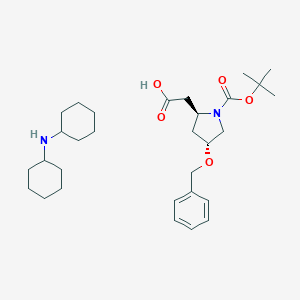
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
